Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate is a benzofuran derivative. The unique structural features of benzofuran and its derivatives make them valuable in drug discovery and development .
Preparation Methods
The synthesis of benzofuran derivatives, including Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Other methods include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Benzofuran derivatives are explored for their antimicrobial, anticancer, and antiviral properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can inhibit microbial growth by targeting bacterial enzymes or disrupting cell membranes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative used for similar therapeutic purposes.
Angelicin: Known for its biological activities.
These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
methyl 3,6-dimethyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-4-5-9-8(2)11(12(13)14-3)15-10(9)6-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCKVTKAEPSBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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